![molecular formula C18H14Cl2N2OS B2375400 2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313500-41-3](/img/structure/B2375400.png)

2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

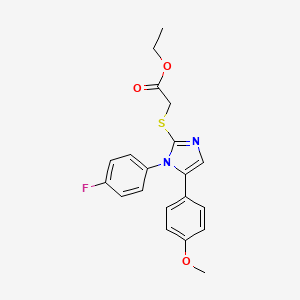

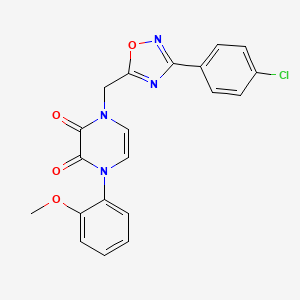

“2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the linear formula C15H13Cl2NO . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes “this compound”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

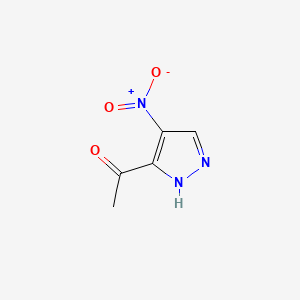

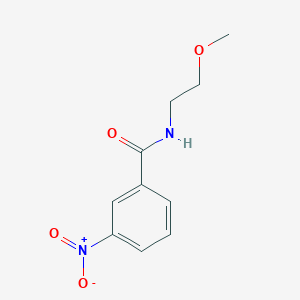

The molecular structure of “this compound” can be analyzed using infrared spectroscopy. The FT-IR spectrum of a similar compound showed peaks at 3437 cm^-1 (N–H), 3268 cm^-1 (C–H), 1634 cm^-1 (C=O), 1566 and 1542 cm^-1 (C–C), 1506 cm^-1 (NO2), 1384 cm^-1 (NO2), 1328 and 1295 cm^-1 (C–H), and 688–858 cm^-1 (C–H) .

Chemical Reactions Analysis

The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the 1H NMR spectrum of a similar compound showed peaks at 10.00 ppm (s, 1H, –NH–), 8.00 ppm (d, J = 1.9 Hz, 2H, Ph), 7.94 ppm (s, 1H, Ph), 7.87 ppm (s, 1H, Ph), 3.06–2.98 ppm (m, 2H, –CH–), and 1.12 ppm (dd, J = 6.8 Hz, 12H, –CH3) .

Scientific Research Applications

Synthesis and Characterization

- Research has explored the synthesis and characterization of compounds related to 2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. One study focused on synthesizing and evaluating the activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, highlighting their potential anti-inflammatory properties and structural characteristics (Lynch et al., 2006). Another study presented a synthetic route for a series of 1,3-thiazole heterocyclic compounds, demonstrating the structure of these compounds through various spectral analyses (Saeed & Wong, 2012).

Anticancer Properties

- Compounds related to this compound have been investigated for their anticancer properties. A study designed and synthesized a series of substituted benzamides, evaluating their anticancer activity against various cancer cell lines, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).

Antimicrobial Activity

- The antimicrobial potential of compounds similar to this compound has been a subject of research. Studies have synthesized various thiazole derivatives and evaluated their antifungal and antimicrobial activities, providing insights into their potential as antimicrobial agents (Narayana et al., 2004).

Corrosion Inhibition

- Research has also explored the application of thiazole derivatives as corrosion inhibitors. A study investigated the effect of certain thiazole derivatives on the corrosion of oil well tubular steel in hydrochloric acid solution, indicating their potential as efficient corrosion inhibitors (Yadav et al., 2015).

Antibacterial Agents

- The potential of thiazole derivatives as promising antibacterial agents has been investigated. One study designed and synthesized novel analogs with antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, showcasing the relevance of thiazole scaffolds in developing new antibacterial compounds (Palkar et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2OS/c1-10-3-4-11(2)14(7-10)16-9-24-18(21-16)22-17(23)13-6-5-12(19)8-15(13)20/h3-9H,1-2H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDWYCHDELTEDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2375325.png)

![N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2375328.png)

![[1-(2-Methylbenzyl)piperidin-4-yl]methylamine](/img/structure/B2375329.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2375332.png)

![Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2375335.png)

![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2375340.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2375341.png)